molecular formula C5H9ClN2O2 B1352836 Ethyl (2-chloroethylidene)carbazate CAS No. 62105-88-8

Ethyl (2-chloroethylidene)carbazate

Cat. No.: B1352836
CAS No.: 62105-88-8
M. Wt: 164.59 g/mol
InChI Key: MOGRANVSCOEDEG-DAXSKMNVSA-N
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Description

Ethyl (2-chloroethylidene)carbazate is an organic compound with the molecular formula C5H9ClN2O2 It is a derivative of carbazate, characterized by the presence of a chloroethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-chloroethylidene)carbazate typically involves the reaction of ethyl carbazate with 2-chloroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Ethyl carbazate} + \text{2-chloroacetaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-chloroethylidene)carbazate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis to yield carbazate derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted carbazates, while oxidation reactions can produce oxidized derivatives.

Scientific Research Applications

Ethyl (2-chloroethylidene)carbazate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2-chloroethylidene)carbazate involves its interaction with specific molecular targets. The chloroethylidene group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

    Ethyl carbazate: Lacks the chloroethylidene group, making it less reactive in certain substitution reactions.

    Methyl (2-chloroethylidene)carbazate: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and applications.

Uniqueness: this compound is unique due to the presence of the chloroethylidene group, which imparts specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

62105-88-8

Molecular Formula

C5H9ClN2O2

Molecular Weight

164.59 g/mol

IUPAC Name

ethyl N-[(Z)-2-chloroethylideneamino]carbamate

InChI

InChI=1S/C5H9ClN2O2/c1-2-10-5(9)8-7-4-3-6/h4H,2-3H2,1H3,(H,8,9)/b7-4-

InChI Key

MOGRANVSCOEDEG-DAXSKMNVSA-N

SMILES

CCOC(=O)NN=CCCl

Isomeric SMILES

CCOC(=O)N/N=C\CCl

Canonical SMILES

CCOC(=O)NN=CCCl

Key on ui other cas no.

62105-88-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

550 g (3.5 mol) of a 50% aqueous solution of chloroacetaldehyde were diluted with 3000 ml water and were reacted with 10 g Celite 545 in order to react with the precipitating resin. For this purpose the solution was passed through a fluted filter into a three times tubulated round bottom flask of 6 l contents which was provided with a stirrer and thermometer. While cooling with ice a solution of 364 g (3.5 mol) of hydrazinoformicacid ethylester in 360 ml water was added during a period of 15 min. The temperature within the reaction vessel was maintained at between 0° and 5° C. There formed immediately a thick white crystal slurry. Stirring was continued at room temperature for 30 minutes. The crystals were then removed by suction, were washed neutral with about 6 liters water and were dried in a vacuum at 30° C. until the weight remained constant.
[Compound]
Name
aqueous solution
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364 g
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360 mL
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2-chloroethylideneaminocarbamic acid ethylester

Synthesis routes and methods II

Procedure details

60 ml water and 0.8 ml of concentrated hydrochloric acid were heated to 90° C. in a three times tubulated round bottom flask of 250 ml contents equipped with a stirrer, thermometer and reflux condenser. The reaction mass was then reacted with 15.2 g of chloroacetaldehydediethylacetal and was subjected to stirring for 15 minutes at 90° to 100° C. The mass was then cooled to 30° C. and a solution of 12.5 g of hydrazinoformic acid ethylester in 40 ml water was added within a period of 10 minutes. There formed a white crystal slurry. After further stirring for 15 minutes the mass was subjected to suction. The separated crystals were washed with 30 ml icewater and were dried in vacuum at room temperture until the weight remained constant. There were obtained white crystals.
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15.2 g
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12.5 g
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40 mL
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0.8 mL
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60 mL
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2-chloroethylideneaminocarbamic acid ethylester

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